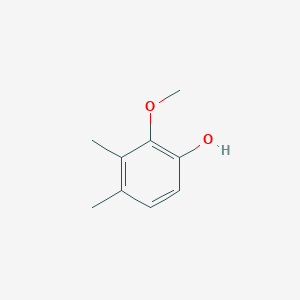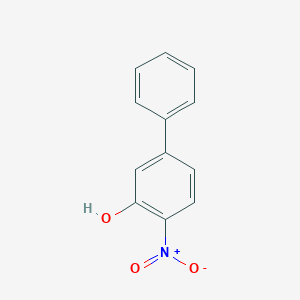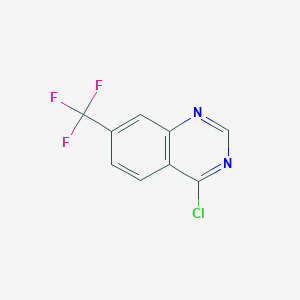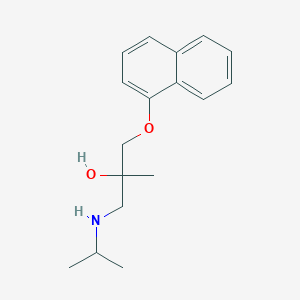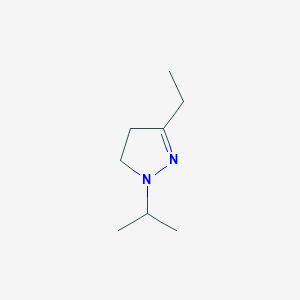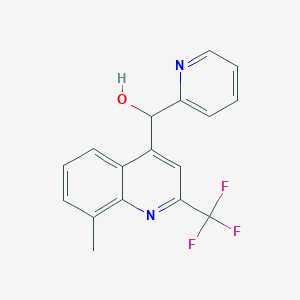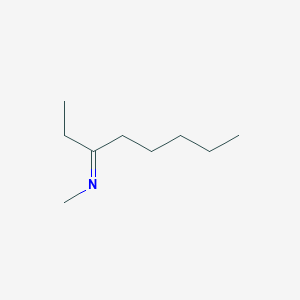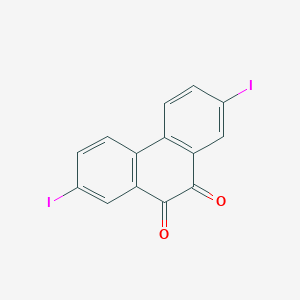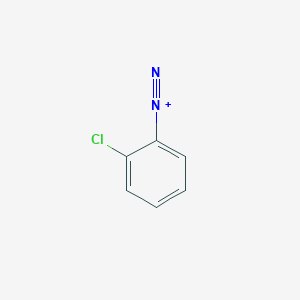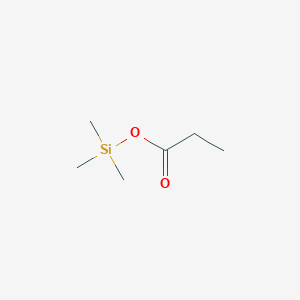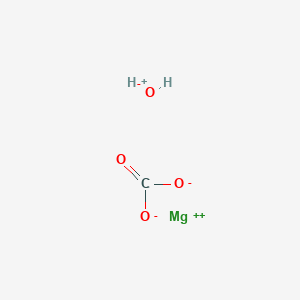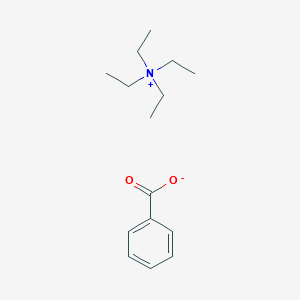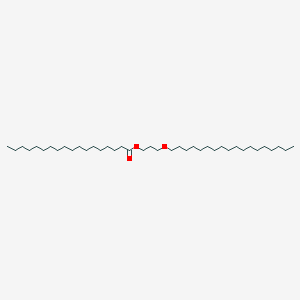
3-Octadecoxypropyl octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Octadecoxypropyl octadecanoate, also known as OPO, is a synthetic lipid that has gained attention in the scientific community due to its unique properties and potential applications. OPO is a non-toxic, biocompatible, and stable compound that can be easily synthesized in the laboratory.
Mechanism Of Action
3-Octadecoxypropyl octadecanoate is believed to work by forming a stable monolayer at the air-water interface, which can enhance the solubility and absorption of hydrophobic compounds. 3-Octadecoxypropyl octadecanoate has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical And Physiological Effects
3-Octadecoxypropyl octadecanoate has been shown to have several biochemical and physiological effects. In animal studies, 3-Octadecoxypropyl octadecanoate has been shown to improve lipid absorption and bone mineralization. 3-Octadecoxypropyl octadecanoate has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3-Octadecoxypropyl octadecanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Octadecoxypropyl octadecanoate is also non-toxic and biocompatible, making it suitable for use in biological systems. However, 3-Octadecoxypropyl octadecanoate has some limitations, including its high cost and limited availability.
Future Directions
There are several areas of future research for 3-Octadecoxypropyl octadecanoate. One area of interest is the development of 3-Octadecoxypropyl octadecanoate-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 3-Octadecoxypropyl octadecanoate as a potential ingredient in functional foods and nutraceuticals. Further studies are also needed to better understand the mechanism of action of 3-Octadecoxypropyl octadecanoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Octadecoxypropyl octadecanoate is a synthetic lipid that has potential applications in various fields of scientific research. 3-Octadecoxypropyl octadecanoate can be easily synthesized in the laboratory and has several advantages for use in lab experiments. 3-Octadecoxypropyl octadecanoate has been shown to have several biochemical and physiological effects and has potential applications in drug delivery, infant formula, and food preservation. Further studies are needed to better understand the mechanism of action of 3-Octadecoxypropyl octadecanoate and its potential applications in various fields of scientific research.
Synthesis Methods
3-Octadecoxypropyl octadecanoate can be synthesized using a simple two-step process. The first step involves the synthesis of octadecyl alcohol, which is then reacted with propylene oxide to form 3-octadecoxypropyl alcohol. In the second step, 3-octadecoxypropyl alcohol is reacted with octadecanoic acid to form 3-Octadecoxypropyl octadecanoate. The purity of 3-Octadecoxypropyl octadecanoate can be improved by recrystallization and column chromatography.
Scientific Research Applications
3-Octadecoxypropyl octadecanoate has potential applications in various fields of scientific research. In the field of drug delivery, 3-Octadecoxypropyl octadecanoate can be used as a carrier for hydrophobic drugs due to its lipophilic nature. 3-Octadecoxypropyl octadecanoate has also been studied as a potential ingredient in infant formula due to its ability to enhance fat absorption and improve bone health. In addition, 3-Octadecoxypropyl octadecanoate has been shown to have antimicrobial properties, making it a potential candidate for use in food preservation.
properties
CAS RN |
17367-40-7 |
|---|---|
Product Name |
3-Octadecoxypropyl octadecanoate |
Molecular Formula |
C39H78O3 |
Molecular Weight |
595 g/mol |
IUPAC Name |
3-octadecoxypropyl octadecanoate |
InChI |
InChI=1S/C39H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
UEPBHZUOSOIJFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
